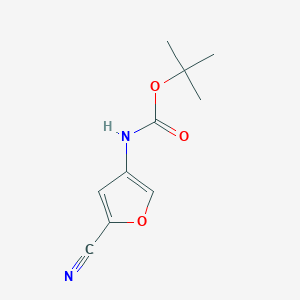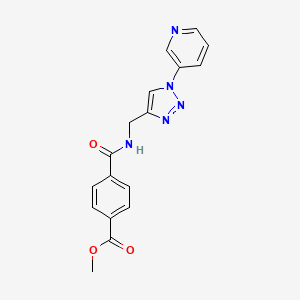![molecular formula C13H17NO3 B2607323 4-[(3-Methylbutanamido)methyl]benzoic acid CAS No. 925580-56-9](/img/structure/B2607323.png)
4-[(3-Methylbutanamido)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Methylbutanamido)methyl]benzoic acid, also known as N-(3-methylbutyryl)-4-aminobenzoic acid, is a chemical compound that belongs to the benzamides group1. It has a molecular formula of C13H17NO3 and a molecular weight of 235.2831.
Synthesis Analysis
The synthesis of 4-[(3-Methylbutanamido)methyl]benzoic acid is not explicitly mentioned in the search results. However, similar compounds are often synthesized through various organic reactions involving carboxylic acids and amines2.Molecular Structure Analysis
The molecular structure of 4-[(3-Methylbutanamido)methyl]benzoic acid consists of a benzene ring attached to a carboxyl group and a 3-methylbutanamido group1. The exact 3D structure is not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving 4-[(3-Methylbutanamido)methyl]benzoic acid are not detailed in the search results. However, as a carboxylic acid derivative, it may undergo reactions typical of this class of compounds, such as hydrolysis, reduction, and reactions with bases3.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(3-Methylbutanamido)methyl]benzoic acid are not explicitly mentioned in the search results. However, similar compounds like benzoic acid are known to be crystalline, colorless solids under normal conditions4.Wissenschaftliche Forschungsanwendungen
Cell Migration Inhibition
4-Methyl-3-nitro-benzoic acid, a derivative of benzoic acid, has been studied for its capacity to inhibit cell migration in various malignant tumor cells, such as lung, liver, melanoma, and gastric cancer cells. It demonstrated the potential to inhibit tumor growth in mice without affecting their body weight, suggesting its applicability in cancer treatment as a migration inhibitor (Li et al., 2010).
EP1 Receptor Antagonist Activities
Research on sulfonamide derivatives, including 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids, has been focused on their activities as EP1 receptor antagonists. This study aimed to optimize these compounds to reduce their inhibitory activity against hepatic cytochrome P450 isozymes, which are crucial for avoiding harmful drug interactions (Naganawa et al., 2006).
Synthesis and Characterization
The synthesis and characterization of compounds related to benzoic acid have been a focus area in several studies. For instance, polyaniline doped with benzoic acid and its derivatives has been explored for its properties using various analytical techniques. This research contributes to the understanding of the applications of benzoic acid in advanced material sciences (Amarnath & Palaniappan, 2005).
Anti-Metastasis Drug Development
Another study on 4-methyl-3-nitro-benzoic acid (MNBA) showed its potential in inhibiting cancer cell chemotaxis and metastasis in breast cancer. This research underscores the significance of MNBA in developing new anti-metastasis drugs (Guo et al., 2011).
Stress Tolerance in Plants
Benzoic acid derivatives have also been researched for their role in inducing stress tolerance in plants. Studies have found that benzoic acid can induce tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids (Senaratna et al., 2004).
Safety And Hazards
The specific safety and hazards associated with 4-[(3-Methylbutanamido)methyl]benzoic acid are not detailed in the search results. However, it’s generally recommended to handle chemical compounds with appropriate personal protective equipment and to avoid ingestion and inhalation5.
Zukünftige Richtungen
The future directions for the use or study of 4-[(3-Methylbutanamido)methyl]benzoic acid are not specified in the search results. However, similar compounds are often used in the synthesis of other complex organic molecules, suggesting potential applications in organic synthesis6.
Please note that this information is based on the available search results and may not be fully comprehensive or completely accurate. For more detailed information, further research or consultation with a chemistry professional may be necessary.
Eigenschaften
IUPAC Name |
4-[(3-methylbutanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-12(15)14-8-10-3-5-11(6-4-10)13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCQUVFNAULNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylbutanamido)methyl]benzoic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2607243.png)




![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
![N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607251.png)
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)




